Adenophorine
Description
Contextualization within Natural Product Chemistry
Adenophorine is a naturally occurring compound first isolated from the roots of plants belonging to the Adenophora species (family Campanulaceae). magtech.com.cnsci-hub.st It belongs to a class of compounds known as polyhydroxylated alkaloids, specifically classified as a homonojirimycin derivative. magtech.com.cnsci-hub.st Natural products like this compound are often the focus of synthetic chemistry to confirm their structure, determine their absolute configuration, and produce quantities sufficient for biological evaluation. ox.ac.uk The first total synthesis of (+)-adenophorine was a significant milestone, confirming the structure of the natural product. acs.orgnih.govresearchgate.net
Along with this compound, several related derivatives have been isolated from Adenophora spp., including 1-deoxythis compound, 5-deoxythis compound, and the 1-O-β-D-glucosides of both this compound and 5-deoxythis compound. magtech.com.cn The presence of a hydrophobic substituent at the α-position of the piperidine (B6355638) ring is an unusual structural feature for this class of natural products. beilstein-journals.org
Significance as a Carbohydrate Mimetic and Iminosugar
This compound is classified as an iminosugar, a compelling class of carbohydrate mimetics where the endocyclic oxygen atom of a sugar is replaced by a nitrogen atom. researchgate.netresearchgate.net This structural modification is crucial to their biological function. The nitrogen atom is typically protonated at physiological pH, leading to a cationic structure that mimics the transition state of glycosidic bond cleavage by glycosidase enzymes. researchgate.netacs.org This mimicry allows iminosugars to act as competitive inhibitors of these enzymes. researchgate.netox.ac.uk
The significance of this compound and its analogues lies in their ability to inhibit various glycosidases. acs.orgox.ac.uk Research has shown that these compounds can be potent inhibitors of α-glucosidases. sci-hub.stbeilstein-journals.org For instance, the naturally occurring (+)-adenophorine is an active α-glucosidase inhibitor. beilstein-journals.org Furthermore, synthetic versions and derivatives have been tested against a range of glycosidases to probe their selectivity and potency. The enantiomer, (−)-adenophorine, has been identified as a moderate inhibitor of α-L-fucosidase. nih.govresearchgate.net The study of such inhibitors is critical for understanding the role of glycosidases in various biological processes and for developing therapeutic strategies for diseases like diabetes and lysosomal storage disorders. ox.ac.uknih.gov
Overview of Research Trajectories
Research on this compound has primarily followed trajectories focused on chemical synthesis and biological evaluation to establish structure-activity relationships.
Total Synthesis: A major focus has been the total synthesis of this compound and its stereoisomers. The first total synthesis of (+)-adenophorine was achieved from Garner's aldehyde, a common chiral starting material. acs.orgresearchgate.net This work was crucial for unambiguously establishing the absolute configuration of the natural product. acs.org Synthetic routes have also been developed for its enantiomer, (−)-adenophorine, and its epimer, (−)-1-epi-adenophorine, often involving key steps like skeletal rearrangements of seven-membered iminosugars or the use of imino glycals. nih.govresearchgate.netbanrepcultural.org
Analogue Synthesis and Evaluation: A significant area of research involves the synthesis of this compound analogues to explore how structural modifications affect glycosidase inhibition. ox.ac.uknih.gov Researchers have synthesized derivatives such as 5-deoxythis compound and its glycosylated forms to assess their inhibitory profiles. acs.orgnih.gov For example, the synthesis of 1-O-β-d-glucopyranosyl-5-deoxythis compound was accomplished to study the effect of glycosylation on activity. acs.org Studies on analogues with varying alkyl chain lengths have also been conducted to investigate how hydrophobicity influences enzyme inhibition. beilstein-journals.orgnih.gov
Structure-Activity Relationship (SAR) Studies: The evaluation of these synthetic analogues against a panel of glycosidases provides detailed SAR data. For example, it was found that while (+)-adenophorine is active on α-glucosidase, its synthetic enantiomer (−)-adenophorine acts as a moderate but selective inhibitor of α-L-fucosidase. beilstein-journals.orgnih.gov Similarly, studies on 5-deoxythis compound analogues revealed that compounds with specific alkyl chain lengths and stereochemistry were potent inhibitors of β-glucosidase and β-galactosidase. nih.gov These studies are fundamental to designing more potent and selective second-generation iminosugar inhibitors for specific enzymatic targets. magtech.com.cn
Research Data on this compound and Its Derivatives
The following table summarizes the biological activities of this compound and several of its key synthetic derivatives as reported in academic literature.
| Compound/Derivative | Target Enzyme(s) | Observed Activity/Finding | Citation(s) |
| (+)-Adenophorine | α-Glucosidases | Active inhibitor. | sci-hub.stbeilstein-journals.org |
| (-)-Adenophorine | α-L-Fucosidase | Moderate and selective inhibitor. | nih.govresearchgate.net |
| 5-deoxythis compound Analogues | β-Glucosidase, β-Galactosidase | Analogues with C11 and C7 alkyl chains were potent inhibitors of almond β-glucosidase. Analogues with 3,4-cis stereochemistry were also effective against β-galactosidase. | nih.gov |
| 1-O-β-d-glucopyranosyl-5-deoxythis compound | α-Glucosidases, α-Galactosidase | Potent inhibitory activity. | sci-hub.st |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17NO4 |
|---|---|
Molecular Weight |
191.22 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-ethyl-6-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C8H17NO4/c1-2-4-6(11)8(13)7(12)5(3-10)9-4/h4-13H,2-3H2,1H3/t4-,5-,6-,7+,8+/m1/s1 |
InChI Key |
AFRPVDHJWCJLNM-YQXRAVKXSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H]([C@@H]([C@H]([C@H](N1)CO)O)O)O |
Canonical SMILES |
CCC1C(C(C(C(N1)CO)O)O)O |
Synonyms |
adenophorine |
Origin of Product |
United States |
Isolation and Purification Methodologies
Conventional Extraction and Separation Techniques
Conventional methods remain fundamental to the initial stages of isolating adenophorine from raw plant material. These techniques leverage the compound's physicochemical properties, particularly its solubility, to separate it from the complex matrix of other plant metabolites. ijbsac.org
The initial step in isolating this compound involves solid-liquid extraction, where solvents are used to draw out a broad range of chemical constituents from the plant material. ijbsac.orgorganomation.com The choice of solvent is critical and is based on the principle of "like dissolves like," where the solvent's polarity is matched to the target compound. ijbsac.org For polar compounds like this compound, polar solvents are effective. mdpi.com
A common approach involves using ethanol (B145695) (EtOH) to create a crude extract. For instance, dried and powdered leaves and twigs of a source plant can be extracted with 95% ethanol at room temperature for several days. nih.gov This process yields an ethanolic extract containing this compound among a multitude of other compounds. nih.gov Maceration, a simple soaking technique, is a low-cost method for this initial extraction, though it can be time-consuming. ijbsac.org The efficiency of such extractions depends on factors like the solvent used, temperature, and extraction time. organomation.com
Table 1: Solvents Used in the Extraction of this compound and Related Compounds
| Solvent | Type | Rationale for Use |
|---|---|---|
| Ethanol (EtOH) | Polar | Effective for extracting a wide range of polar and nonpolar compounds, including iminosugars. mdpi.com Used to create the initial crude extract from plant material. nih.gov |
| Methanol (B129727) (MeOH) | Polar | Possesses high solubility for various polar compounds and is effective for extraction. mdpi.com Often used in mixtures for subsequent partitioning and chromatography. nih.gov |
| Water (H₂O) | Highly Polar | Used in partitioning steps to separate compounds based on their hydrophilicity. nih.govwikipedia.org |
| Ethyl Acetate (B1210297) (EtOAc) | Medium-Polarity | Used in liquid-liquid partitioning to separate compounds of intermediate polarity from the highly polar aqueous phase. nih.gov |
| Hexane (B92381) | Non-Polar | Utilized in partitioning and chromatography to remove non-polar compounds like lipids and waxes. nih.govdur.ac.uk |
This table is generated based on data from the text.
Following the initial solvent extraction, the crude extract contains a complex mixture of metabolites. ijbsac.org Liquid-liquid partitioning, also known as solvent partitioning or extraction, is employed to perform a preliminary fractionation of this mixture. wikipedia.orglongdom.org This technique separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent phase. wikipedia.orglongdom.orgphenomenex.comlibretexts.org
In the purification of this compound, the ethanolic extract is often first partitioned between ethyl acetate (EtOAc) and water (H₂O). nih.gov The mixture is shaken, and due to their immiscibility, the layers are allowed to separate. libretexts.org Compounds distribute between the two phases based on their partition coefficient. longdom.orgvinanhatrang.com The more polar compounds, including this compound, will preferentially remain in the aqueous layer, while less polar substances are drawn into the ethyl acetate layer. phenomenex.com
A further partitioning step may involve a ternary solvent system, such as hexanes/methanol/water. nih.gov This allows for a more refined separation, with the 75% aqueous methanol layer containing the target iminosugars, further removing non-polar constituents into the hexane layer. nih.gov This multi-step partitioning is crucial for simplifying the mixture before the more precise chromatographic purification stages. longdom.org
Chromatography is an indispensable tool for the final purification of this compound, separating it from other structurally similar compounds. scitechnol.com The general principle involves a stationary phase (a solid adsorbent) and a mobile phase (a liquid solvent system) that moves over the stationary phase. youtube.com Separation occurs as different compounds travel at different rates depending on their affinity for the two phases. scitechnol.com
Column chromatography is a primary method for purifying this compound from the enriched fractions obtained after liquid-liquid partitioning. scitechnol.com In this technique, a glass column is packed with a solid adsorbent, most commonly silica (B1680970) gel, which serves as the stationary phase. scitechnol.com
The extract is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through it. youtube.com For the purification of this compound, a silica gel flash column is often used. nih.gov The separation is achieved by gradually increasing the polarity of the mobile phase. For example, a gradient system starting with a non-polar mixture like hexanes/dichloromethane and transitioning to a highly polar solvent like methanol can be employed. nih.gov
Specific solvent systems reported for the column chromatographic purification of this compound and its isomers include:
Methanol : Chloroform (CHCl₃) in a ratio gradient from 5:95 to 1:9. dur.ac.uk
Ethyl acetate : Hexane in a 1:4 ratio. dur.ac.uk
Fractions are collected as the solvent elutes from the column and are typically analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure compound. youtube.com
High-Performance Liquid Chromatography (HPLC) is a more advanced and powerful chromatographic technique used for both the analysis and, in some cases, the purification of compounds like this compound. researchgate.netresearchgate.netzju.edu.cn It operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column packed with smaller particles, leading to much higher resolution and speed. nih.gov
For compounds related to this compound, reversed-phase HPLC is a common analytical method. zju.edu.cn In this setup, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture. A gradient elution, for instance, using a mixture of an acidic buffer and methanol, can be used to separate components. zju.edu.cn The use of HPLC is crucial in the synthesis of this compound to confirm the purity of intermediates and the final product. beilstein-journals.org While detailed HPLC protocols specifically for the isolation of natural this compound are not extensively documented in the provided context, its application in analyzing related compounds suggests its utility for achieving high-purity samples. zju.edu.cnnih.gov
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used extensively during the isolation of this compound. umich.edu Its primary roles are to monitor the progress of the purification, such as checking the fractions collected from column chromatography, and to determine the purity of the isolated compound. dur.ac.ukumich.edu
A TLC plate is a sheet of glass or plastic coated with a thin layer of an adsorbent like silica gel or alumina (B75360) (the stationary phase). savemyexams.com A small spot of the sample is applied to a baseline at the bottom of the plate. savemyexams.com The plate is then placed in a sealed chamber containing a small amount of a solvent system (the mobile phase), which travels up the plate by capillary action. umich.edu
As the solvent moves, it carries the sample components up the plate at different rates depending on their polarity and affinity for the stationary phase. savemyexams.com For the analysis of this compound, a solvent system of ethyl acetate : hexane (e.g., in a 5:4 ratio) has been used. dur.ac.uk After the separation, the spots can be visualized, for example, under UV light or by staining. savemyexams.com The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to identify compounds. umich.edu TLC is an essential tool for optimizing the solvent systems for column chromatography. scitechnol.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Ethanol (EtOH) |
| Ethyl Acetate (EtOAc) |
| Water (H₂O) |
| Methanol (MeOH) |
| Hexane |
| Chloroform (CHCl₃) |
| Dichloromethane |
| Silica Gel |
This table is generated based on data from the text.
Chromatographic Purification Methods
High-Performance Liquid Chromatography (HPLC) Techniques
Advanced
The isolation of pure this compound from its natural sources presents a significant challenge due to its presence in complex mixtures with other structurally similar compounds. Overcoming this requires the application of sophisticated and highly selective purification techniques.
Supercritical Fluid Extraction (SFE) Implementations
Supercritical Fluid Extraction (SFE) is a green and sustainable technique that utilizes supercritical fluids, most commonly carbon dioxide (CO₂), for the extraction of compounds from natural sources. ajgreenchem.comajgreenchem.com The properties of a supercritical fluid, being intermediate between a liquid and a gas, allow for efficient penetration into the matrix material and selective dissolution of target compounds. wikipedia.orgresearchgate.net
The selectivity of SFE can be finely tuned by modifying parameters such as pressure, temperature, and the use of co-solvents. wikipedia.orgmdpi.com For a polar compound like this compound, supercritical CO₂ would likely require the addition of a polar modifier, such as ethanol or methanol, to enhance its solvating power. mdpi.com This technique offers significant advantages over traditional solvent extraction, including reduced use of organic solvents, faster extraction times, and milder operating temperatures that prevent the degradation of heat-sensitive molecules. ajgreenchem.comwikipedia.org
Table 1: Key Parameters in Supercritical Fluid Extraction
| Parameter | Effect on Extraction | Rationale |
| Pressure | Increases fluid density and solvating power. mdpi.com | Higher pressure leads to better solubility of the target compound. wikipedia.org |
| Temperature | Affects both solvent density and solute vapor pressure. mdpi.com | An increase can either increase or decrease solubility depending on the interplay between these two factors. |
| Co-solvent | Increases the polarity of the supercritical fluid. wikipedia.org | Essential for extracting polar compounds like alkaloids with non-polar supercritical fluids like CO₂. mdpi.com |
| Flow Rate | Influences the residence time and mass transfer. ajgreenchem.com | An optimized flow rate ensures efficient extraction without excessive solvent consumption. |
While direct implementation of SFE for this compound is not extensively documented in the provided results, its successful application for a wide range of natural products, including alkaloids, suggests its high potential for the efficient and environmentally friendly primary extraction of this compound from plant material. mdpi.com
Molecularly Imprinted Polymers (MIPs) in Selective Isolation
Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered with specific recognition sites that are complementary in shape, size, and functional group orientation to a target molecule. mdpi.comtjnpr.org This "molecular memory" allows MIPs to selectively re-bind the template molecule from a complex mixture, making them highly effective tools for purification. tjnpr.org
The process of creating MIPs for this compound would involve:
Complex Formation : A functional monomer (e.g., methacrylic acid) is allowed to form a complex with the this compound template molecule. mdpi.comnih.gov
Polymerization : A cross-linking agent is added to polymerize the monomer-template complex, forming a rigid polymer matrix. mdpi.com
Template Removal : The this compound template is washed out, leaving behind specific cavities that are complementary to it. mdpi.com
These tailor-made polymers can be used as solid-phase extraction (SPE) sorbents, offering remarkable selectivity for this compound over other structurally related alkaloids present in the extract. mdpi.comnih.gov The integration of magnetic nanoparticles into MIPs can further enhance the efficiency of the separation process. nih.gov
Table 2: Components in MIP Synthesis for this compound
| Component | Example | Function |
| Template | This compound | The molecule to be isolated. |
| Functional Monomer | Methacrylic Acid (MAA) | Interacts with the functional groups of the template. nih.gov |
| Cross-linker | Ethylene Glycol Dimethacrylate (EGDMA) | Forms the stable polymer matrix. mdpi.com |
| Initiator | Benzoyl Peroxide | Initiates the polymerization reaction. mdpi.com |
| Porogen (Solvent) | Toluene or Chloroform | Solubilizes the components and controls polymer morphology. |
Preparative Chromatography Enhancements
Preparative chromatography is a cornerstone technique for the final purification of natural products to a high degree of purity. evotec.comhilarispublisher.com Enhancements in this area focus on improving resolution, loading capacity, and throughput.
For this compound, which is a chiral compound, chiral preparative High-Performance Liquid Chromatography (HPLC) is particularly relevant. nih.govchiraltech.com Modern preparative HPLC systems often incorporate features like recycling functions, where the sample can be passed through the column multiple times to improve the separation of closely eluting compounds without needing to change the column or mobile phase. ymc.co.jp
Key enhancements include:
Advanced Stationary Phases : The development of smaller particle size media (e.g., 5-10 µm) and novel chiral stationary phases (CSPs) derived from polysaccharides allows for higher efficiency and selectivity. chiraltech.combiotage.com
Scale-Up Methodologies : Well-defined mathematical formulas allow for the seamless transfer of a separation method from an analytical scale to a preparative scale, ensuring that resolution is maintained while processing larger quantities of the compound.
Mass-Directed Purification : Integrating a mass spectrometer with the preparative HPLC system allows for the specific collection of fractions based on the mass-to-charge ratio of the target compound, this compound, automating and speeding up the purification process. evotec.com
Table 3: Comparison of Chromatography Techniques for this compound Purification
| Technique | Stationary Phase Example | Key Advantage | Scale |
| Flash Chromatography | Silica Gel, C18 (25-40 µm) | Speed, low cost, good for initial cleanup. biotage.com | mg to g |
| Preparative HPLC | C18, Chiral Phases (5-20 µm) | High resolution, high purity. evotec.comchiraltech.com | mg to kg |
| Recycling Prep HPLC | Chiral ART Cellulose-C | Enhanced separation of difficult-to-resolve peaks. ymc.co.jp | mg to g |
Integration of Omics-Based Profiling for Targeted Isolation
Modern natural product discovery and isolation workflows increasingly rely on "omics" technologies to rapidly identify and prioritize compounds with interesting biological activities, thereby guiding the isolation process. nih.gov
Metabolomics, the comprehensive analysis of all metabolites in a biological sample, is a powerful tool for streamlining the isolation of natural products. nih.govmdpi.com By comparing the metabolic profiles of different extracts or fractions, researchers can quickly pinpoint the compounds that are most abundant in fractions showing a desired biological activity. nih.gov
Mass spectrometry-based metabolomics approaches, such as those using LC-MS/MS, can be used to analyze crude extracts containing this compound. nih.govelifesciences.org By correlating the presence and intensity of specific mass signals with bioactivity data, this compound can be prioritized for targeted isolation, saving significant time and resources that would otherwise be spent on the purification of known or inactive compounds. nih.govnih.gov This approach shifts from a blind, activity-guided fractionation to a more informed, targeted purification strategy.
Bioinformatics provides the computational framework to manage and interpret the large datasets generated by omics technologies. interesjournals.orgomicstutorials.com In the context of natural product isolation, bioinformatic tools are crucial for characterizing complex extracts before and during purification. interesjournals.org
Databases and software tools can be used to:
Annotate Genomes : Identify the biosynthetic gene clusters responsible for producing compounds like this compound in an organism. yale.edu
Analyze Mass Spectrometry Data : Tools like GNPS (Global Natural Products Social Molecular Networking) can help in the dereplication process, which is the rapid identification of known compounds in an extract, allowing researchers to focus on novel molecules. nih.gov
Predict Pathways : Systems biology tools can reconstruct metabolic networks to understand how this compound is synthesized and regulated. ucc.ie
By using these bioinformatic resources, researchers can gain a comprehensive understanding of the chemical composition of an extract, facilitating a more efficient and targeted isolation of this compound. interesjournals.orgbenchsci.com
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches for Adenophorine and Stereoisomers
The total synthesis of this compound and its stereoisomers has been a subject of intense research, leading to the development of several elegant and efficient synthetic routes. These strategies often employ chiral pool starting materials and sophisticated chemical transformations to control the stereochemistry of the final products.
Stereoselective Synthesis of (-)-Adenophorine and (-)-1-epi-Adenophorine
The synthesis of the unnatural enantiomer, (-)-adenophorine, and its diastereomer, (-)-1-epi-adenophorine, has been successfully achieved, providing valuable insights into the structure-activity relationships of these iminosugars. One notable approach involves a skeletal rearrangement of seven-membered iminosugars. hal.sciencenih.gov This strategy commences with a sugar-derived azidolactol and proceeds through a Staudinger/aza-Wittig/alkylation sequence to furnish tetrahydroxylated C-alkyl azepanes, which then undergo rearrangement to the desired piperidine (B6355638) core. nih.gov The choice of organometallic reagent for the alkylation step is crucial, with diallylzinc proving highly effective for introducing the allyl substituent. nih.gov
Another powerful method for the stereoselective synthesis of (-)-1-epi-adenophorine utilizes an imino glycal as a key intermediate. banrepcultural.orgdntb.gov.ua This concise, eight-step synthesis starts from 1,2-anhydro-3,4,6-tri-O-benzyl-d-glucopyranose and is characterized by high yields and excellent stereoselectivity. banrepcultural.orgresearchgate.net The utility of the resulting imino glycal extends beyond the synthesis of (-)-1-epi-adenophorine, serving as a versatile precursor for other iminosugars. banrepcultural.org
Synthesis of Homoiminosugar Analogues
The synthesis of homoiminosugar analogues of this compound, which feature an additional carbon atom in their structure, has also been explored. These analogues are of interest for their potential to exhibit altered or enhanced biological activity. A synthetic route employing an imino glycal intermediate has been successfully applied to the creation of a homoiminosugar that acts as a glycosidase inhibitor. banrepcultural.orgdntb.gov.ua This demonstrates the versatility of the imino glycal as a building block for a range of iminosugar derivatives.
Application of Key Synthetic Intermediates (e.g., Imino Glycals)
Imino glycals have emerged as pivotal intermediates in the synthesis of this compound and its analogues. banrepcultural.orgdntb.gov.ua Their stereoselective synthesis, often starting from readily available carbohydrate precursors, provides a high degree of control over the stereochemistry of the final products. banrepcultural.orgresearchgate.net A notable development in this area is the synthesis of a 2-nitro-imino glycal, which serves as a valuable synthon in carbohydrate chemistry, further expanding the toolkit for constructing complex iminosugars. banrepcultural.orgacs.org The application of these intermediates has proven instrumental in achieving concise and efficient syntheses of compounds like (-)-1-epi-adenophorine. banrepcultural.orgdntb.gov.ua
Synthetic Methodologies for this compound Core Structures
The construction of the core piperidine structure of this compound has been accomplished through various innovative synthetic methodologies. These approaches often focus on creating the heterocyclic ring with the desired stereochemical configuration.
Skeletal Rearrangement of Iminosugars
A key strategy for accessing the this compound scaffold is the skeletal rearrangement of larger, seven-membered iminosugars (azepanes). hal.sciencenih.gov This approach allows for the transformation of readily accessible tetrahydroxylated C-alkyl azepanes into the desired piperidine ring system. nih.gov The synthesis of these azepane precursors typically begins with a sugar-derived azidolactol and involves a sequence of reactions including the Staudinger reaction, aza-Wittig olefination, and subsequent alkylation. nih.gov This methodology has been successfully employed in the synthesis of (-)-adenophorine and its derivatives, highlighting its utility in generating structural diversity. hal.sciencenih.gov
| Synthetic Strategy | Key Features | Target Molecules | Starting Material Example |
| Skeletal Rearrangement | Involves rearrangement of a seven-membered iminosugar to a six-membered ring. nih.gov | (-)-Adenophorine, (-)-1-epi-Adenophorine. nih.gov | Sugar-derived azidolactol. nih.gov |
| Imino Glycal Approach | Utilizes a stereoselectively synthesized imino glycal intermediate. banrepcultural.org | (-)-1-epi-Adenophorine, Homoiminosugar analogues. banrepcultural.org | 1,2-anhydro-3,4,6-tri-O-benzyl-d-glucopyranose. banrepcultural.org |
| Ring-Closing Metathesis (RCM) | Employs a ruthenium-catalyzed cyclization of a diene precursor. beilstein-journals.org | (+)-Adenophorine. beilstein-journals.org | Garner's aldehyde. beilstein-journals.org |
Amination Reactions in Azasugar Construction
A cornerstone in the synthesis of azasugars, including the piperidine core of this compound, is the use of amination reactions to form the heterocyclic ring. Reductive amination, in particular, is a powerful and widely used method. researchgate.netresearchgate.net This reaction class is pivotal for creating the crucial C-N bonds that define the azasugar structure. researchgate.net
The double reductive amination (DRA) of dicarbonyl compounds is a highly effective and straightforward approach for constructing the piperidine skeleton. chim.it This strategy typically involves the reaction of a 1,5-dicarbonyl compound with an amine source, such as ammonia (B1221849) or a primary amine, which undergoes a tandem cyclization and reduction to yield the piperidine ring. chim.itgoogle.com The use of sugar-derived dicarbonyl substrates is particularly advantageous as it allows for the pre-installation of stereocenters, ensuring the desired absolute configuration of the hydroxyl groups in the final product. chim.it The versatility of this method is further enhanced by the wide availability of different amines, which enables the synthesis of various N-substituted iminosugars. researchgate.net
Another common approach is intramolecular reductive amination. In this method, a linear precursor containing both an amine (or a precursor like an azide (B81097) or nitro group) and a carbonyl group is cyclized. researchgate.netrsc.org For instance, the hydrogenation of a 5-azido-lactone can lead to the reduction of the azide to an amine, which then spontaneously cyclizes with the lactone via intramolecular reductive amination to form the piperidine ring system. rsc.org Similarly, acyclic amino aldehydes can be cyclized using reducing agents like sodium cyanoborohydride (NaBH3CN) to furnish the desired azasugar. arizona.edu The stereochemical outcome of these cyclizations can often be directed by existing hydroxyl groups within the molecule. arkat-usa.org
Prins Cyclization and Oxa-Pictet-Spengler Reactions
The Prins cyclization has emerged as a powerful tool for the stereoselective synthesis of tetrahydropyran (B127337) rings and has been adapted for the construction of related heterocyclic systems. beilstein-journals.org The reaction generally involves the acid-catalyzed cyclization of a homoallylic alcohol with a carbonyl compound, proceeding through an oxocarbenium ion intermediate. beilstein-journals.org This methodology has been applied in diversity-oriented syntheses of carbohydrate scaffolds, showcasing its utility in creating complex, polyhydroxylated structures relevant to azasugars. google.com While direct application to this compound's core piperidine ring is less common, the principles of the Prins cyclization are valuable for constructing oxygenated six-membered rings and have inspired strategies for analogous nitrogen-containing systems. researchgate.netrsc.org
The oxa-Pictet-Spengler reaction is another significant cyclization strategy, traditionally used for synthesizing isochroman (B46142) and other fused pyran systems. researchgate.netresearchgate.net It involves the acid-catalyzed reaction of a β-arylethyl alcohol with an aldehyde or ketone. wikipedia.org While the classic Pictet-Spengler reaction builds tetrahydroisoquinoline alkaloids, its "oxa" variant is key to forming oxygen-containing heterocycles. wikipedia.org The development of enantioselective oxa-Pictet-Spengler reactions has expanded its utility, allowing for the controlled synthesis of chiral cyclic ethers. nih.gov Its application in constructing the specific piperidine scaffold of this compound is not a primary route, but it represents an important strategy in the broader field of heterocycle synthesis that can be adapted for complex, fused azasugar analogues. nih.gov
Palladium-Catalyzed Synthesis Approaches
Palladium catalysis offers a versatile and powerful toolkit for modern organic synthesis, and its applications have been extended to the construction of complex molecules like azasugars. scielo.brscielo.org.mx Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, are instrumental in forming key carbon-carbon bonds needed to assemble the precursors for this compound and its analogues. scielo.br For example, a Pd-catalyzed asymmetric transformation has been used to produce an imino diene, which serves as a crucial intermediate that can be converted to an this compound analogue scaffold via ring-closing metathesis. beilstein-journals.org
Furthermore, palladium catalysis is effective for intramolecular cyclizations. These reactions can be used to form the heterocyclic ring of azasugars or to attach complex side chains. researchgate.netrsc.org For instance, a palladium-catalyzed intramolecular cyclization of an appropriate precursor can lead to the formation of the piperidine ring. scielo.br Such methods are valued for their efficiency and functional group tolerance. The development of these catalytic systems provides innovative and streamlined routes to privileged structures like the this compound core, often reducing the number of steps compared to more traditional synthetic pathways. rsc.org
Flexible Synthesis of this compound Analogues and Derivatives
The ability to synthesize analogues of this compound is crucial for conducting structure-activity relationship (SAR) studies, which aim to understand how specific structural features of the molecule contribute to its biological activity. This knowledge is essential for designing more potent and selective glycosidase inhibitors.
Synthesis of 5-deoxythis compound Analogues
Analogues lacking the C-5 hydroxymethyl group, known as 5-deoxythis compound analogues, have been a significant focus of synthetic efforts. nih.gov The synthesis of these compounds allows researchers to probe the importance of the C-5 substituent for enzyme binding. One successful strategy for synthesizing (+)-5-deoxythis compound and its analogues begins with the readily available D-Garner aldehyde. beilstein-journals.org A key step in this approach is the use of Ring-Closing Metathesis (RCM) to construct the trans-2,6-disubstituted-1,2,5,6-tetrahydropyridine scaffold, which forms the core of the target molecule. beilstein-journals.org Flexible synthetic routes have been developed to produce racemic series of these analogues, enabling the rapid generation of diverse compounds for biological screening. nih.gov
Introduction of Alkyl and other Substituents for Structure-Activity Studies
To investigate the structure-activity relationships of this compound, chemists have synthesized series of analogues with varying substituents, particularly at the pseudoanomeric C-1 position. nih.gov The introduction of alkyl chains of different lengths has been shown to significantly impact inhibitory potency and selectivity. researchgate.net
A study on two series of racemic 5-deoxythis compound analogues, differing in the stereochemistry at the C-3 and C-4 positions (trans vs. cis), revealed important SAR insights. nih.gov In the trans series, an analogue with a C11 alkyl chain was found to be a potent inhibitor of β-glucosidase. In the cis series, the C7 alkyl chain derivative showed similar potency. Notably, the analogues with a 3,4-cis stereochemistry were effective against both glucosidases and β-galactosidase, a selectivity not observed with the 3,4-trans series. nih.gov These findings highlight how both the nature of the C-1 substituent and the stereochemistry of the piperidine ring are critical determinants of biological activity.
| Analogue Series | Substituent (R) | Key Biological Activity Finding | Reference |
| 3,4-trans (12) | Undecyl (C11) | Potent inhibitor of almond β-glucosidase (Ki ≈ 60 µM) | nih.gov |
| 3,4-cis (13) | Heptyl (C7) | Potent inhibitor of almond β-glucosidase (Ki ≈ 60 µM) | nih.gov |
| 3,4-cis (13) | Butyl, Heptyl | Showed efficient inhibition of both glucosidases and β-galactosidase | nih.gov |
This table summarizes findings on how different alkyl substituents and stereochemistry in 5-deoxythis compound analogues affect their enzyme inhibitory activity.
Synthesis of Fluorinated Analogues
The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to modulate their physical, chemical, and biological properties. nih.gov Fluorination can alter a molecule's pKa, improve its metabolic stability, and enhance its binding affinity to target enzymes. thieme-connect.commagtech.com.cn In the context of azasugars, fluorinated analogues are synthesized to probe enzyme-inhibitor interactions and create more potent or selective inhibitors. magtech.com.cn
The synthesis of fluorinated this compound analogues can be approached in several ways. rsc.org One method involves using fluorine-containing building blocks (synthons) from the outset of the synthesis. thieme-connect.comrsc.org Alternatively, fluorine can be introduced at a later stage using specialized fluorinating reagents. beilstein-journals.org For example, a key step in the synthesis of a gem-4,4-difluoromethylenated azasugar involved a highly diastereoselective reductive amination to construct the piperidine ring. researchgate.net Studies have shown that the presence of a difluoromethylene (CF2) group can lower the pKa of the azasugar's nitrogen atom, which may enhance its binding affinity and selectivity for specific glycosidases. thieme-connect.com This strategic incorporation of fluorine provides a powerful tool for fine-tuning the pharmacological profile of this compound-based inhibitors. magtech.com.cn
Chemoenzymatic and Enzymatic Synthesis Approaches
Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations within a classical organic synthesis route, offering significant advantages in terms of efficiency and environmental impact. monash.edu This approach minimizes the need for extensive protecting group manipulations and can provide access to complex chiral molecules that are difficult to obtain through traditional methods. monash.edu
In the context of this compound and related polyhydroxylated azepanes, chemoenzymatic strategies have been explored to establish the core heterocyclic scaffold. One documented approach involves the condensation of (±)-3-azido-2-hydroxypropanaldehyde with dihydroxyacetone phosphate (B84403) (DHAP). acs.org This reaction is catalyzed by a DHAP-dependent aldolase, followed by treatment with acid phosphatase and an isomerase to yield a 6-azido-6-deoxyaldopyranose. acs.org Subsequent reductive amination affords the polyhydroxyperhydroazepine structure central to this compound. acs.org While this demonstrates the feasibility of using enzymes to build the foundational structure, purely enzymatic synthesis attempts have faced challenges. For instance, an attempted enzymatic synthesis of methoxy (B1213986) derivatives of these azasugars proved unsuccessful. acs.org
The power of chemoenzymatic methods is often realized in setting key stereocenters with high fidelity. mdpi.com While not yet applied in a full total synthesis of this compound itself, enzymes like Baeyer-Villager monooxygenases (BVMOs) and ketoreductases (KREDs) are instrumental in modern synthetic chemistry for creating chiral alcohols and lactones, which are common intermediates in natural product synthesis. mdpi.com
| Enzyme Class | Role in Synthesis | Example Application Context |
| DHAP-dependent aldolase | Carbon-Carbon bond formation | Condensation to form a 6-azido-6-deoxyaldopyranose precursor. acs.org |
| Acid Phosphatase | Phosphate ester hydrolysis | Deprotection step following aldol (B89426) condensation. acs.org |
| Isomerase | Rearrangement of functional groups | Isomerization of the aldose product. acs.org |
| Ketoreductase (KRED) | Stereoselective ketone reduction | Potential for creating specific hydroxyl stereocenters. mdpi.com |
| Baeyer-Villager Monooxygenase (BVMO) | Stereoselective oxidation | Potential for creating chiral lactone intermediates. mdpi.com |
Retrosynthetic Analysis and Synthetic Equivalents in this compound Design
Retrosynthetic analysis is a foundational strategy in which a target molecule is conceptually broken down into simpler, commercially available starting materials through a series of "disconnections" that correspond to reliable chemical reactions. lkouniv.ac.in This process identifies key intermediates and the synthons (idealized fragments) needed to form them. The real-world reagents used to perform the function of these idealized synthons are known as synthetic equivalents. lkouniv.ac.in
A key retrosynthetic strategy for (-)-adenophorine involves the skeletal rearrangement of a tetrahydroxylated C-alkyl azepane. nih.gov This azepane itself is traced back to a sugar-derived azidolactol via a sequence involving a Staudinger reaction, an aza-Wittig reaction, and an alkylation step. nih.gov
A critical disconnection in the synthesis of this compound is at the C-1 position to introduce the characteristic ethyl group. This involves an alkylation step where various synthetic equivalents for an allyl nucleophile have been investigated.
The table below details key synthons and the corresponding synthetic equivalents explored in the synthesis of this compound and its precursors.
| Disconnection / Transformation | Synthon (Idealized Fragment) | Synthetic Equivalent (Reagent) | Research Finding |
| Alkylation at C-1 | Allyl anion (CH₂=CH-CH₂⁻) | Diallylzinc | Proved to be the most efficient reagent for this transformation. nih.gov |
| Alkylation at C-1 | Allyl anion (CH₂=CH-CH₂⁻) | Allylmagnesium bromide (Grignard) | Investigated, but led to lower yields or no reaction. nih.gov |
| Alkylation at C-1 | Allyl anion (CH₂=CH-CH₂⁻) | Organolithium reagents | Investigated, but with disappointing results compared to diallylzinc. nih.gov |
| Azepane Ring Formation | Aza-ylide | Triphenylphosphine (in Staudinger/aza-Wittig sequence) | Used to form the seven-membered iminosugar ring from an azidolactol. nih.gov |
Divergent and Convergent Synthesis Strategies
The efficiency of a multi-step synthesis can be dramatically improved by employing advanced strategies like convergent or divergent synthesis, moving away from a traditional linear approach. wikipedia.orgwikipedia.org
A divergent synthesis , conversely, starts from a common intermediate that possesses the potential to be converted into multiple, distinct target molecules. wikipedia.orgnih.gov This is particularly powerful for creating a library of related natural products or their analogues to explore structure-activity relationships. A notable example in the azasugar field that illustrates this principle involves exploiting the configurational dynamics at the nitrogen atom in azasugar chloramines. scispace.com By controlling the conditions for an elimination reaction, a common precursor can be selectively converted into different cyclic imine intermediates. scispace.com These distinct intermediates can then undergo nucleophilic addition to yield different final products, such as this compound and 1-epi-adenophorine, from a shared starting point. scispace.com This method provided the first total synthesis of (–)-adenophorine. scispace.com
| Strategy | Description | Application in this compound Context |
| Convergent | Separate synthesis of molecular fragments followed by late-stage coupling. wikipedia.org | An efficient synthesis of (-)-1-epi-Adenophorine utilized a convergent approach. researchgate.net |
| Divergent | A common intermediate is transformed into multiple distinct products. wikipedia.org | A common chloramine (B81541) precursor was used to divergently synthesize both (–)-adenophorine and (–)-1-epi-adenophorine by controlling elimination pathways. scispace.com |
Biosynthesis and Preclinical Metabolic Fate Studies
Investigations into Adenophorine Biosynthesis Pathways
While this compound is a natural product isolated from plants of the Adenophora species, detailed investigations into its specific biosynthetic pathway within these plants are not extensively documented in publicly available literature. However, the chemical structure of this compound, which is related to iminosugars, has prompted various laboratory syntheses that may provide insights into its potential natural origins.
Several total synthesis approaches have been developed, often utilizing precursors from the chiral pool, which suggests a likely biogenetic origin from common cellular building blocks like amino acids and carbohydrates.
Synthesis from Amino Acids: One prominent strategy involves starting from amino acids. For instance, syntheses of related iminocyclitols have been achieved using D-serine as the chiral precursor. beilstein-journals.org Other approaches have successfully used L-serine to create the core piperidine (B6355638) structure, which then undergoes further reactions to yield the final iminosugar product. acs.org
Chemoenzymatic and Glycal-Based Synthesis: Other synthetic routes employ different strategies. A concise stereoselective synthesis of (-)-1-epi-adenophorine has been demonstrated using an imino glycal derived from 1,2-anhydro-3,4,6-tri-O-benzyl-D-glucopyranose. researchgate.netresearchgate.net Chemoenzymatic synthesis, which combines chemical reactions with the use of biological enzymes, represents a powerful strategy for producing complex natural products and their derivatives. nih.govnih.govcardiff.ac.uk Such methods have been applied to create various polyhydroxylated alkaloids, indicating a plausible route for this compound's natural biosynthesis involving enzymatic transformations of sugar-like precursors. escholarship.orgresearchgate.net
These laboratory-based syntheses underscore the likely origin of this compound from the fundamental metabolic pathways of amino acids and carbohydrates in plants. However, the precise sequence of enzymes and intermediate compounds involved in the in-planta biosynthesis of this compound remains an area requiring further specific investigation.
Isotope Labeling in Metabolic Research
Isotope labeling is a powerful technique used to trace the metabolic fate of compounds. thermofisher.comfrontiersin.org In these studies, a non-radioactive stable isotope (like ¹³C, ¹⁵N, or ²H) or a radioactive isotope (like ³H or ¹⁴C) is incorporated into the structure of the compound of interest. silantes.comcreative-proteomics.com When this labeled compound is administered in a preclinical study, its path through the body, its distribution into various tissues, and its conversion into metabolites can be precisely tracked and quantified using methods like mass spectrometry or nuclear magnetic resonance (NMR). nih.govcopbela.org This provides definitive quantitative data on metabolic pathways and fluxes. bioanalysis-zone.com
There are no specific published studies in the available scientific literature that describe the use of isotope labeling for the metabolic investigation of this compound.
Preclinical Pharmacological and Biological Investigations
In Vitro Biological Activity Assessments
Adenophorine has been identified as an inhibitor of several glycosidase enzymes, which are involved in the breakdown of complex carbohydrates. Its inhibitory activity has been evaluated against a variety of these enzymes.
Notably, (-)-adenophorine has been shown to be a moderate inhibitor of α-L-fucosidase. nih.govmedkoo.combiocat.comtargetmol.com Further studies have indicated that this compound and its derivatives also exhibit potent inhibitory activity against α-glucosidases and α-galactosidase. sci-hub.st While some derivatives of this compound have shown inhibitory effects against β-glucosidase and β-galactosidase, this compound itself has been found to be a less potent inhibitor of these particular enzymes. researchgate.net Additionally, certain synthetic analogues of this compound have demonstrated micromolar inhibition of human lysosomal β-glucocerebrosidase, suggesting that the this compound scaffold could be a starting point for developing more potent inhibitors of this enzyme. researchgate.nethal.scienceuniv-poitiers.fr
Table 1: Glycosidase Inhibition by this compound and Its Derivatives
| Enzyme | Inhibitor | Activity | Source |
|---|---|---|---|
| α-L-Fucosidase | (-)-Adenophorine | Moderate Inhibitor | nih.govmedkoo.combiocat.comtargetmol.com |
| α-Glucosidase | This compound derivatives | Potent Inhibitor | sci-hub.st |
| α-Galactosidase | This compound derivatives | Potent Inhibitor | sci-hub.st |
This compound's effects extend to enzymes involved in purine (B94841) metabolism, specifically adenosine (B11128) kinase and adenosine deaminase. These enzymes are crucial for regulating the levels of adenosine, a molecule with important signaling functions. novocib.com
Research has identified this compound as an inhibitor of adenosine kinase (AK). medchemexpress.com The inhibition of this enzyme can lead to an increase in local adenosine concentrations. novocib.commedchemexpress.com In contrast, studies on adenosine deaminase (ADA) have shown that structural modifications are critical for inhibitory activity, suggesting that this compound's interaction with ADA may be less significant compared to its effect on adenosine kinase. nih.govmdpi.com
Table 2: this compound Interaction with Purine Metabolism Enzymes
| Enzyme | Interaction | Implication | Source |
|---|---|---|---|
| Adenosine Kinase (AK) | Inhibition | Increased local adenosine levels | novocib.commedchemexpress.com |
The mechanism by which this compound exerts its inhibitory effects is crucial for understanding its biological activity. Enzyme kinetic studies have provided insights into these mechanisms.
The inhibition of glycosidases by this compound and its analogues is generally competitive. rsc.org This means the inhibitor binds to the active site of the enzyme, the same location where the natural substrate would bind, thereby preventing the enzyme from carrying out its normal function. libretexts.org Similarly, inhibitors of adenosine kinase often act in a competitive manner with respect to adenosine. nih.govmcmaster.ca This competitive inhibition mechanism is a common feature for many enzyme inhibitors that are structurally similar to the enzyme's natural substrate. longdom.org
The biological effects of this compound have been investigated at the cellular level, particularly concerning its impact on cell growth.
Studies have shown that compounds structurally related to this compound can inhibit the proliferation of certain cancer cell lines. For example, some derivatives have demonstrated moderate antitumor activity against L1210 mouse leukemia cells. researchgate.net The inhibition of adenosine kinase by compounds like this compound can disrupt the synthesis of nucleotides, which are essential for DNA replication and cell division, thus leading to an anti-proliferative effect. nih.gov The L1210 cell line is a commonly used model for cytotoxicity and anti-proliferative studies. bcrj.org.br
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Adenosine |
| Acarbose |
| Miglitol |
| Voglibose |
| Parabactin |
| Spermidine |
| Valinomycin |
| Dexamethasone |
| Curcumin |
| Kaempferol |
| Quercetin |
| Hibifolin |
| Ribavirin |
| Mizoribine |
| Tiazofurin |
| Oseltamivir |
| Zanamivir |
| Fagomine |
| Isofagomine |
| Nojirimycin |
| Swainsonine |
| Lentiginosine |
| Castanospermine |
| Migalastat |
| Homonojirimycin |
| Deoxynojirimycin |
| Pericosine A |
| Tubercidin |
| Inosine |
| Deoxyadenosine |
| Deoxyinosine |
| AMP (Adenosine Monophosphate) |
| ADP (Adenosine Diphosphate) |
| ATP (Adenosine Triphosphate) |
| dTTP (Deoxythymidine Triphosphate) |
| dCTP (Deoxycytidine Triphosphate) |
| dATP (Deoxyadenosine Triphosphate) |
| GTP (Guanosine Triphosphate) |
| UTP (Uridine Triphosphate) |
| CTP (Cytidine Triphosphate) |
| IMP (Inosine Monophosphate) |
| NADPH (Nicotinamide Adenine Dinucleotide Phosphate) |
| FMN (Flavin Mononucleotide) |
| S-adenosyl methionine |
| JC-1 |
| PETG (2-phenylethyl β-D-thiogalactoside) |
| IPTG (Isopropyl thio-β-D-galactoside) |
| EHNA (Erythro-9-(2-hydroxy-3-nonyl)adenine) |
| AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide) |
| ABT-702 |
| Venetoclax |
Cellular Assays and Functional Studies
Induction of Cellular Apoptosis in Preclinical Models
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. wikipedia.orgnih.gov The induction of apoptosis is a key mechanism for many therapeutic agents, particularly in oncology. frontiersin.orgactaorthop.org This process can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor-mediated) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis. wikipedia.orgactaorthop.org Preclinical studies investigate the potential of compounds to trigger these pathways. Research on various natural products has demonstrated their ability to induce apoptosis in cancer cells, making it a significant area of study for novel drug discovery. frontiersin.org
While detailed preclinical studies on this compound's specific mechanisms of inducing apoptosis are not widely available in the public domain, some findings suggest it may play a role in this process. One study indicates that this compound is among compounds noted for inducing cell cycle arrest and apoptosis in cancer cells, potentially through the induction of endoplasmic reticulum stress. dntb.gov.ua However, specific models, cell lines, or detailed pathway analyses for this compound were not found in the available search results.
Modulation of Glucose Uptake and Related Cellular Processes
The regulation of glucose uptake is fundamental for cellular energy and metabolic homeostasis. mdpi.comnih.gov This process is primarily mediated by glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs), which facilitate the movement of glucose across cell membranes. mdpi.commedbullets.com The insulin-sensitive GLUT4 is particularly important in muscle and adipose tissue, while other transporters like GLUT1, GLUT2, and GLUT3 serve various tissue-specific roles. medbullets.comfrontiersin.org Dysregulation of glucose transport is a hallmark of metabolic diseases like type 2 diabetes. nih.govfrontiersin.org Many natural compounds, such as polyphenols, are investigated for their potential to modulate glucose metabolism by influencing these transporters or related signaling pathways. mdpi.com
Specific research detailing the direct effects of this compound on glucose transporter expression or activity, and its influence on cellular glucose uptake, is not available in the retrieved search results. General studies confirm that certain plant-derived compounds can influence glucose homeostasis, and this compound has been identified as a compound from the Adenophora species with potential antihyperglycemic effects, suggesting a possible but unconfirmed link to glucose metabolism modulation. nih.govresearchgate.net
Receptor Binding Assays
Receptor binding assays are essential in pharmacology to determine how a ligand (such as a drug or a natural compound) interacts with a receptor. biorxiv.orgbiorxiv.org These assays measure the affinity (how strongly the ligand binds) and specificity (whether it binds to a particular receptor type) of the interaction. nih.govrevvity.com This information is critical for understanding a compound's mechanism of action and for developing targeted therapies.
Adenosine Receptor Subtype Binding Studies (A1, A2A, A2B)
Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors that play significant roles in various physiological processes. nih.govuniversiteitleiden.nl The A1 and A2A receptors are notably abundant in the brain and are key targets for compounds like caffeine. imrpress.com Binding studies for these receptors are well-established, often using selective radioligands to determine the binding affinities (expressed as Ki values) of new compounds. revvity.comdiva-portal.org These studies help characterize whether a compound acts as an agonist or antagonist and its selectivity profile across the different receptor subtypes. nih.govdiva-portal.org
Specific data from binding assays detailing the affinity of this compound for the A1, A2A, or A2B adenosine receptor subtypes were not found in the available search results.
Ligand-Receptor Interaction Analysis using Radioligands and Label-Free Methods
The interaction between a ligand and its receptor can be quantified using various techniques. Radioligand binding assays are a conventional and robust method where a radioactively labeled compound is used to measure binding. nih.govnih.gov Competitive binding assays, a common format, determine the affinity of an unlabeled test compound by its ability to displace the radioligand. revvity.comrevvity.com In addition to radiolabeling, label-free methods, such as those using mass spectrometry, have been developed to detect ligand-receptor binding without the need for radioactive materials. nih.govnih.gov
No studies detailing the analysis of this compound's interaction with any receptor using either radioligand or label-free methods were identified in the search results.
In Vivo Preclinical Efficacy Studies in Animal Models
In vivo studies in animal models are a critical step in preclinical research to evaluate the efficacy and physiological effects of a potential therapeutic agent in a living organism. nih.gov For metabolic diseases like diabetes, various animal models are used, including chemically-induced models (e.g., using streptozotocin (B1681764) or alloxan) and genetic models (e.g., the db/db mouse). nih.govfrontiersin.org These models allow researchers to assess a compound's ability to produce a desired therapeutic effect, such as lowering blood glucose levels. nih.gov
Evaluation of Antihyperglycemic Effects in Disease Models
Antihyperglycemic effects are evaluated in animal models of diabetes to determine if a compound can effectively lower elevated blood glucose levels. mdpi.commdpi.com Spontaneous diabetic models like the C57BL/KsJ-db/db mouse, which has a mutation in the leptin receptor gene, are widely used as they mimic many characteristics of human type 2 diabetes, including hyperglycemia, obesity, and insulin (B600854) resistance. frontiersin.orgmdpi.comjax.org Studies in these models often measure fasting blood glucose, glucose tolerance, and insulin sensitivity to assess the efficacy of a test compound. nih.govmdpi.com
While it has been noted that some species of the Campanulaceae family, which includes Adenophora, have demonstrated antihyperglycemic activity, specific in vivo studies evaluating the antihyperglycemic efficacy of this compound in established disease models like the db/db mouse were not found in the available search results. researchgate.net
Data tables could not be generated as no quantitative research data for this compound were available in the search results.
Investigation of Antitumor Activity in Xenograft Models
Preclinical evaluation of a compound's antitumor potential frequently employs xenograft models, where human tumor cells are implanted into immunocompromised animals to assess the agent's efficacy in a living system. fip.org These studies are critical for determining in vivo activity and provide data on endpoints such as tumor growth delay and log cell kill. fip.org For novel therapeutic candidates, demonstrating efficacy in such models is a cornerstone of translational research. glixxlabs.comglixxlabs.com For instance, the antitumor activity of various agents, from monoclonal antibodies to small molecule inhibitors, has been successfully demonstrated in xenograft models of different cancers, including appendiceal adenocarcinoma and oral squamous cell carcinoma. researchgate.netnih.gov
In the context of this compound, its established role as an inhibitor of α-L-fucosidases (AFUs) suggests a potential for antitumor activity, as these enzymes are implicated in cancer progression. researchgate.net However, based on the available scientific literature, specific studies detailing the investigation of this compound's antitumor activity directly in xenograft models have not been reported. Future research involving xenograft studies would be necessary to validate the therapeutic potential of this compound in an in vivo cancer setting.
Preclinical Pharmacodynamic (PD) Characterization
Preclinical pharmacodynamic studies are essential to characterize the biochemical and physiological effects of a new drug candidate and its mechanism of action. researchgate.netnih.govaccessnewswire.com These investigations provide crucial information on target engagement and biological response, which is vital for translating preclinical findings to clinical applications. nih.govdntb.gov.ua
This compound is classified as an iminosugar, a class of compounds known for their ability to act as glycosidase inhibitors. vasg.org The primary pharmacodynamic effect of this compound identified in preclinical investigations is the inhibition of specific glycosidase enzymes. researchgate.net Iminosugars are recognized for their therapeutic potential in various conditions due to their ability to interfere with carbohydrate metabolism and glycoprotein (B1211001) processing. vasg.org The pharmacodynamic profile of this compound is centered on its activity as an enzyme inhibitor, a characteristic that underpins its potential biological effects. Further studies would be required to fully characterize its broader pharmacodynamic properties. wikipedia.orgnih.gov
Biodistribution Studies
Biodistribution studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound throughout an organism. researchgate.net These studies typically use radiolabeled compounds to track their journey and accumulation in various organs and tissues, providing critical data for both efficacy and safety assessments. mdpi.commdpi.com For therapeutic agents, achieving adequate concentration at the target site while minimizing exposure to non-target tissues is paramount. mdpi.comresearchgate.net Iminosugars, as a class, are noted for their potential for broad biodistribution, which can be advantageous for pharmacological chaperone therapy. openaccessjournals.com
Specific biodistribution studies for this compound have not been detailed in the currently available scientific literature. Such studies would be essential to determine its tissue penetration, accumulation in target versus non-target organs, and its clearance profile, which are all critical parameters for further development.
Molecular Mechanisms of Action
Identification of Molecular Targets and Binding Sites
The therapeutic or biological effect of a compound is initiated by its binding to specific molecular targets. The identification of these targets and their binding sites is a fundamental aspect of drug discovery and chemical biology. advancedsciencenews.comnih.govnih.gov This process often involves a combination of biochemical assays and computational methods like molecular docking to understand the interaction at an atomic level. scispace.com
The primary molecular target identified for this compound is the enzyme α-L-fucosidase (AFU). researchgate.net this compound has been characterized as an effective inhibitor of this glycosidase. researchgate.net As an iminosugar, this compound mimics the structure of the natural carbohydrate substrate of the enzyme. This structural similarity allows it to fit into the active site of the glycosidase, leading to the inhibition of its enzymatic activity. This mechanism is characteristic of many iminosugar-based inhibitors. vasg.org
Table 1: Identified Molecular Target of this compound
| Compound | Molecular Target | Class of Target | Mechanism of Interaction |
|---|
Elucidation of Cellular Signaling Pathway Modulation
The interaction of a compound with its molecular target can trigger a cascade of downstream events, leading to the modulation of various cellular signaling pathways. nih.gov Understanding this modulation is key to deciphering the full extent of a compound's biological activity. nih.gov
By inhibiting its target, α-L-fucosidase (AFU), this compound is presumed to modulate cellular signaling pathways in which this enzyme is involved. AFUs play a role in modifying the fucosylation of glycoproteins, which can impact cell-extracellular matrix interactions and subsequent signaling cascades that influence tumor function and behavior. One of the human isoforms of AFU, FUCA1, is known to hydrolyze fucose residues on the epidermal growth factor receptor (EGFR), thereby influencing its activation state. The activation of EGFR initiates multiple downstream signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which are critical in cell proliferation, survival, and migration. Therefore, by inhibiting AFU, this compound may indirectly modulate the EGFR signaling pathway and other related cellular processes.
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| α-GalCer-diol |
| Cisplatin |
| Cortisone |
| Dasatinib |
| Granisetron |
| Metformin |
| Ondansetron |
| Paclitaxel |
| PP1 |
| Puerarin |
Structure-Activity Relationship (SAR) Analysis
Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. gardp.orgwikipedia.org For this compound and its derivatives, SAR studies have been crucial in elucidating the structural features necessary for potent and selective glycosidase inhibition. These investigations typically involve the synthesis of various analogues with targeted modifications to the parent structure, followed by evaluation of their biological potency. gardp.org This allows researchers to identify which parts of the molecule are essential for its activity and to design new compounds with enhanced or more specific effects. gardp.orgwikipedia.org The primary focus of SAR studies on this compound has been to understand how changes to its azepane (seven-membered iminosugar) core, stereochemistry, and substituent groups affect its ability to inhibit various glycosidases. researchgate.netnih.gov
Correlation of Structural Modifications with Biological Potency
The biological potency of this compound analogues is highly dependent on specific structural modifications, particularly the nature and position of substituent groups. Research has focused on synthesizing derivatives with altered alkyl chains to probe their interaction with the active sites of glycosidase enzymes.
A study involving the synthesis of two new series of 5-deoxythis compound analogues revealed important SAR insights. nih.gov These racemic analogues featured different alkyl chains and stereochemistry. The key findings were:
Alkyl Chain Length: The length of the alkyl chain attached to the iminosugar core significantly influences inhibitory potency. Compounds with longer alkyl chains, specifically a C11 chain (compound 12e ) and a C7 chain (compound 13d ), were identified as potent inhibitors of β-glucosidase from almonds, with Ki values around 60 µM. nih.gov
Stereochemistry of Substituents: The spatial arrangement of substituents on the core structure also plays a critical role. The study compared a series with a 3,4-trans stereochemistry (series 12 ) to one with a 3,4-cis configuration (series 13 ). While both series showed activity against glucosidases, compounds from the 3,4-cis series were also effective inhibitors of β-galactosidase. This activity against β-galactosidase was not observed with the 3,4-trans analogues, highlighting a clear correlation between this specific stereochemical feature and the spectrum of enzyme inhibition. nih.gov
These findings demonstrate that modifying the hydrophobic side chains and the stereochemical configuration of the hydroxyl groups on the this compound scaffold can modulate both the potency and the selectivity of its glycosidase inhibitory activity.
Table 1: SAR of 5-Deoxythis compound Analogues
| Compound Series | Key Structural Feature | Modification | Observed Biological Potency | Reference |
|---|---|---|---|---|
| 12e | 3,4-trans stereochemistry | C11 alkyl chain | Potent inhibitor of β-glucosidase (Ki ≈ 60 µM) | nih.gov |
| 13d | 3,4-cis stereochemistry | C7 alkyl chain | Potent inhibitor of β-glucosidase (Ki ≈ 60 µM) | nih.gov |
| Series 12 | 3,4-trans stereochemistry | Various alkyl chains | Efficient on glucosidases; no observed activity on β-galactosidase | nih.gov |
| Series 13 | 3,4-cis stereochemistry | Various alkyl chains | Efficient on glucosidases and β-galactosidase | nih.gov |
Stereochemical Influence on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical determinant of biological activity, as molecular recognition by enzyme active sites is highly specific. researchgate.net For this compound, its stereochemical configuration dictates its efficacy and selectivity as a glycosidase inhibitor.
The synthesis and evaluation of this compound's enantiomer, (-)-adenophorine, and its diastereomer, (-)-1-epi-adenophorine, have provided direct evidence of the importance of its stereochemistry. nih.gov Enzymatic assays revealed that (-)-adenophorine is a moderate inhibitor of α-L-fucosidase. nih.gov This finding is significant because natural (+)-adenophorine's activity profile is different, indicating that the specific chirality of the molecule is essential for its interaction with target enzymes. The activity of the 1-epi-adenophorine derivative further underscores the sensitivity of the enzyme's active site to the precise orientation of the hydroxyl groups on the iminosugar ring. nih.gov
Further evidence comes from studies on 5-deoxythis compound analogues, where the relative stereochemistry of the hydroxyl groups at the C-3 and C-4 positions was shown to be a deciding factor in enzyme selectivity. nih.gov Analogues with a 3,4-cis relationship were active against both β-glucosidase and β-galactosidase. In contrast, the corresponding 3,4-trans stereoisomers were only effective against β-glucosidase, showing no significant inhibition of β-galactosidase. nih.gov This stark difference in activity profiles between diastereomers confirms that the specific spatial arrangement of these functional groups is crucial for binding to the active site of β-galactosidase.
Advanced Research Methodologies and Computational Approaches
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering a lens through which the complex interactions of molecules like adenophorine can be understood at an atomic level. mdpi.comnih.gov These approaches simulate molecular behavior, predict properties, and guide the design of new compounds. researchgate.net For this compound and its analogues, these methods have been pivotal in elucidating their potential as enzyme inhibitors.
Molecular Docking and Molecular Dynamics Simulations
Molecular Docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the study of this compound and related iminosugars, docking is frequently used to investigate how these compounds might interact with the active sites of target enzymes, such as glycosidases. bindingdb.orgacs.org For instance, studies on similar iminosugars involve docking them into the active sites of enzymes like α-amylase and α-glucosidase to understand their binding modes and predict their inhibitory potential. mdpi.comtandfonline.com The process typically involves retrieving the 3D structure of the target protein from a database like the Protein Data Bank (PDB) and using software such as AutoDock to place the ligand (e.g., this compound) into the binding site. mdpi.com The results are often scored based on binding affinity, providing a quantitative estimate of the binding strength.
Molecular Dynamics (MD) Simulations offer a more dynamic view, simulating the movement of every atom in a system over time. nih.govmdpi.com This method provides insights into the conformational changes of both the ligand and the protein upon binding, the stability of the complex, and the role of solvent molecules. acs.orgmdpi.com For inhibitors like this compound, MD simulations can reveal how the compound distorts from its preferred solution conformation to fit into an enzyme's active site. acs.org This information is crucial for understanding the molecular basis of inhibition and can explain the compound's specificity and potency. acs.orgmdpi.com Simulations can track key metrics like Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) to assess the stability of the protein-ligand complex and identify flexible regions. mdpi.com
Table 1: Example Parameters in Molecular Dynamics Simulations Note: This table represents typical parameters used in MD simulations for protein-ligand complexes and is illustrative of the process.
| Parameter | Description | Typical Software/Method |
| Force Field | A set of parameters to calculate the potential energy of a system of atoms. | AMBER, CHARMM, GROMACS, OPLS nih.govmdpi.commdpi.com |
| Water Model | Represents the solvent, crucial for biological simulations. | TIP3P, SPC/E mdpi.com |
| Ensemble | Statistical ensemble used for the simulation (e.g., NVT, NPT). | NVT (Canonical), NPT (Isothermal-isobaric) mdpi.com |
| Simulation Time | The duration of the simulation, typically in nanoseconds (ns). | 10 ns - 200 ns or more mdpi.com |
| Boundary Conditions | Manages the edges of the simulation box to mimic a larger system. | Periodic Boundary Conditions mdpi.com |
Pharmacophore Modeling and Virtual Screening
Pharmacophore Modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comresearchgate.net A pharmacophore model does not represent a real molecule but rather a collection of abstract features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, that are critical for binding to a target receptor. dovepress.comnih.gov This model can then be used as a 3D query in a process called Virtual Screening . dergipark.org.tr
Virtual screening searches large databases of chemical compounds to identify molecules that match the pharmacophore model. researchgate.net This allows researchers to rapidly screen millions of potential drug candidates and prioritize a smaller, more manageable number for experimental testing. While specific pharmacophore models developed directly from this compound are not widely published, this technique is a standard approach in the discovery of glycosidase inhibitors and other therapeutic agents. mdpi.comfrontiersin.org The process can start from a known active ligand (ligand-based) or from the structure of the target protein's active site (structure-based). dovepress.com
Quantitative Structure-Activity Relationship (QSAR) Studies (e.g., 3D-QSAR)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govmdpi.com By analyzing a series of compounds with known activities, a QSAR model can be built to predict the activity of new, untested molecules. nih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), extend this by considering the 3D properties of molecules. mdpi.com CoMFA aligns a set of molecules and calculates their steric and electrostatic fields. These fields are then correlated with the biological activity to generate a 3D contour map that shows which spatial regions are favorable or unfavorable for activity. mdpi.com For a series of this compound analogues, a 3D-QSAR study could provide detailed insights into how modifications to the this compound scaffold affect its binding affinity to a target enzyme, guiding the synthesis of more potent derivatives. mdpi.commdpi.com The statistical robustness of a QSAR model is crucial and is typically validated using metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov
Computer-Aided Drug Design (CADD) Strategies
Computer-Aided Drug Design (CADD) is a broad term that encompasses all the computational methods mentioned above (docking, MD, pharmacophore modeling, QSAR) and integrates them into a cohesive strategy for drug discovery. researchgate.netnih.govenamine.net CADD strategies are broadly divided into two categories: Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD). mdpi.comnih.gov
Structure-Based Drug Design (SBDD): This approach is used when the 3D structure of the biological target is known. Techniques like molecular docking and MD simulations are central to SBDD. nih.gov For this compound, if the target enzyme structure has been determined (e.g., via X-ray crystallography), SBDD can be used to design novel analogues with improved binding characteristics.
Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, LBDD methods are employed. nih.gov These strategies rely on the knowledge of other molecules that bind to the target. Techniques like pharmacophore modeling and QSAR are key components of LBDD. nih.gov A series of this compound derivatives with known activities could be used to build a pharmacophore or QSAR model, which then guides the design of new compounds. mdpi.com
Hot Spot Analysis and Druggability Prediction
Hot Spot Analysis is a computational method used to identify specific regions on a protein's surface, known as "hot spots," that contribute disproportionately to the binding energy of a ligand. oncotarget.comelifesciences.org These hot spots are often small, concave pockets that are energetically favorable for binding small molecule fragments. nih.gov Identifying these regions is crucial for fragment-based drug discovery (FBDD) and for assessing the "druggability" of a protein target. nih.govnih.gov A protein is considered druggable if it possesses a binding site that can be targeted by a small, drug-like molecule with high affinity and specificity. oncotarget.com
While specific hot spot analyses targeting this compound are not detailed in available literature, this method is highly relevant for its targets, such as glycosidases. Computational tools can map the enzyme's surface to predict which pockets are the most critical for ligand binding, providing a roadmap for where this compound or its derivatives are most likely to bind effectively. nih.govhotspotthera.com
Table 2: Key Concepts in Druggability and Hot Spot Analysis
| Concept | Definition | Relevance to this compound Research |
| Hot Spot | A region on a protein surface that contributes a significant amount of energy to ligand binding. oncotarget.com | Identifies the most critical interaction points within a target enzyme's active site for this compound to bind. |
| Druggability | The likelihood that a biological target can be modulated by a small-molecule drug. nih.gov | Assesses whether the enzymes targeted by this compound have binding sites suitable for developing potent inhibitors. |
| Fragment Screening | An experimental or computational technique to identify low-molecular-weight compounds (fragments) that bind to a target. oncotarget.com | Hot spot analysis can guide the design of fragments that mimic parts of the this compound structure to target key interactions. |
| Pocketome | A database of all known or predicted binding pockets on proteins. hotspotthera.com | Can be screened to find potential new targets for this compound or to understand off-target effects. |
Application of Machine Learning and Deep Learning in Compound Design
The fields of Machine Learning (ML) and Deep Learning (DL) are revolutionizing drug discovery by enabling the analysis of vast and complex datasets. nih.govmdpi.com These artificial intelligence (AI) techniques can be applied to nearly every stage of the CADD pipeline. mednexus.orgnih.gov
In the context of this compound, ML models could be trained to:
Predict Biological Activity: Develop more sophisticated QSAR models that can predict the inhibitory potency of novel this compound analogues with higher accuracy. nih.gov
Accelerate Virtual Screening: Use deep learning to screen massive virtual libraries far more quickly and effectively than traditional methods. mdpi.com
De Novo Design: Generate entirely new molecular structures, inspired by the this compound scaffold, that are optimized for binding to a specific target. nih.gov
Improve MD Simulations: ML potentials are beginning to augment or replace classical force fields for more accurate and efficient simulations. mdpi.com
Integrate with Pharmacophore Modeling: Combine ML algorithms with pharmacophore models to create highly predictive screening tools that can identify novel active compounds. nih.govfrontiersin.org
While the direct application of advanced ML and DL to this compound is an emerging area, the potential for these technologies to accelerate the discovery and optimization of this compound-based compounds is immense. mednexus.orgthieme-connect.com
Advanced Analytical Techniques for Biological and Chemical Characterization
The comprehensive characterization of natural products like this compound relies on a suite of advanced analytical techniques that provide detailed information on structure, purity, and interactions with biological systems. utas.edu.au These instrumental methods are foundational for understanding the compound's chemical nature and potential as a therapeutic lead. ijpsjournal.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex natural products like this compound. measurlabs.comlibretexts.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, dynamics, and chemical environment. wikipedia.org For this compound, which possesses multiple stereogenic centers, one-dimensional (1D) NMR techniques like ¹H and ¹³C NMR are used to identify the basic carbon-hydrogen framework.
Advanced two-dimensional (2D) NMR techniques are crucial for assembling the complete three-dimensional structure. innovationaljournals.com These methods resolve overlapping signals and reveal through-bond and through-space correlations between nuclei. wikipedia.org
Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to each other in the molecular structure.
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, assigning specific protons to their corresponding carbons.
Heteronuclear Multiple Bond Correlation (HMBC): Shows longer-range correlations between protons and carbons (typically 2-3 bonds away), which is critical for connecting different fragments of the molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space interactions between protons that are close in proximity, regardless of bonding. dur.ac.uk This is paramount for determining the relative stereochemistry of the molecule. wikipedia.org
Beyond initial structural determination, NMR is also employed to study the interactions between this compound and its biological targets, such as enzymes. Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the this compound molecule are directly involved in binding to a protein, providing valuable insights for understanding its mechanism of action.
Mass Spectrometry (MS) Applications in Metabolite Identification and Ligand Binding
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. creative-proteomics.com It is highly sensitive and provides precise molecular weight information, which is essential for confirming the identity of this compound. thermofisher.com High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.
In drug discovery and development, MS has several key applications:
Metabolite Identification: When a compound like this compound is introduced into a biological system, it undergoes metabolism. MS techniques are used to detect and identify the resulting metabolites. thermofisher.commdpi.com This information is critical for understanding the compound's metabolic stability and potential formation of active or toxic byproducts. biobide.com
Ligand Binding Studies: MS can be used to study non-covalent interactions between a ligand (this compound) and its protein target. Techniques like Electrospray Ionization (ESI-MS) can keep these weak interactions intact during analysis, allowing for the direct observation of the ligand-protein complex. This confirms binding and can provide information on the stoichiometry of the interaction.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where ions of a specific m/z are selected and fragmented to produce a characteristic fragmentation pattern. researchgate.net This pattern acts as a structural fingerprint, aiding in the identification of the parent compound and its metabolites in complex biological matrices. creative-proteomics.com
Hyphenated Techniques (e.g., HPLC-NMR, LC-MS)
Hyphenated techniques combine the powerful separation capabilities of chromatography with the detailed detection and identification power of spectroscopy. nih.govijsrtjournal.com This online coupling allows for the analysis of individual components within a complex mixture without the need for prior isolation. researchgate.netijpsjournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most widely used hyphenated techniques in pharmaceutical and natural product analysis. scientiaricerca.commdpi.com High-Performance Liquid Chromatography (HPLC) separates the components of a mixture, which are then directly introduced into the mass spectrometer for detection and identification. researchgate.net LC-MS is invaluable for analyzing crude plant extracts to identify known compounds like this compound (a process called dereplication), as well as for quantifying the compound in biological fluids during pharmacokinetic studies. nih.gov The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and provides structural information on the separated compounds. researchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples an HPLC system with an NMR spectrometer. ijpsjournal.com It allows for the acquisition of high-quality NMR data for individual components separated from a mixture. nih.gov While less sensitive than LC-MS, LC-NMR is uniquely powerful as it can provide complete, unambiguous structural elucidation of novel compounds or impurities within a single automated run. scientiaricerca.com For a compound like this compound, LC-NMR could be used to analyze related alkaloids in the source extract or to identify process-related impurities during synthesis.
| Technique | Primary Application | Information Obtained | Key Advantage |
|---|---|---|---|
| 2D NMR (COSY, NOESY) | Structural Elucidation | 3D structure, stereochemistry, atom connectivity. wikipedia.orgdur.ac.uk | Provides unambiguous, detailed molecular structure. |
| Mass Spectrometry (MS/MS) | Identification & Quantification | Molecular weight, elemental formula, fragmentation pattern. creative-proteomics.com | High sensitivity and specificity for detecting trace amounts. |
| LC-MS | Analysis of Complex Mixtures | Separation, identification, and quantification of components. mdpi.com | Rapid screening and quantitative analysis in biological matrices. nih.gov |
| LC-NMR | Structural Analysis of Mixtures | Complete structure of separated components. ijpsjournal.com | Definitive structural identification without prior isolation. scientiaricerca.com |
High-Throughput Screening (HTS) Methodologies for Hit Identification
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of chemical compounds against a specific biological target to identify "hits." bmglabtech.comwikipedia.org HTS employs automation, robotics, and sensitive detection methods to conduct millions of tests in a short period, a scale unachievable with traditional methods. chemcopilot.com
The process begins with the development of a robust and miniaturized biological assay, which could be biochemical (e.g., measuring enzyme inhibition) or cell-based (e.g., measuring a cellular response). evotec.com Large compound libraries, which can contain hundreds of thousands to millions of diverse molecules, are then screened using this assay. The primary goal of HTS is to quickly filter these extensive libraries to find a smaller subset of compounds that exhibit the desired activity against the target. bmglabtech.com
This compound, as a natural product, could be identified as a hit through such a screening campaign. The data generated from the primary screen provides initial structure-activity relationships (SARs) that guide the selection of the most promising hits for further investigation. evotec.com These hits then undergo a confirmation process and potency determination to validate their activity before advancing to the next stage of the drug discovery pipeline.
Lead Optimization Strategies in Preclinical Drug Discovery
Once a "hit" like this compound is identified and confirmed, it enters the lead optimization phase. This critical stage focuses on modifying the chemical structure of the lead compound to improve its drug-like properties while maintaining or enhancing its biological activity. biobide.comdanaher.com The ultimate goal is to develop a preclinical candidate with an optimal balance of efficacy, selectivity, and favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov
Strategies in lead optimization are often multi-faceted and include:
Improving Potency and Selectivity: Modifications are made to enhance the compound's binding affinity for its intended target and to reduce its activity against other targets, thereby minimizing potential side effects.
Enhancing ADMET Properties: The structure is fine-tuned to improve characteristics like solubility, metabolic stability, and bioavailability. numberanalytics.com
Structural Simplification: To improve synthetic accessibility and reduce molecular complexity, non-essential parts of the molecule may be removed, a strategy that can also lead to better pharmacokinetic profiles. nih.gov
Chemical Modification and Functional Group Manipulation
Chemical modification is the practical application of lead optimization strategies, involving the synthesis of analogues of the lead compound. ox.ac.uk The strategic manipulation of functional groups is a key aspect of this process, as these groups are often responsible for a molecule's physical and biological properties. reachemchemicals.compharmacy180.com
For a molecule like this compound, which is a polyhydroxylated alkaloid, medicinal chemists would focus on its characteristic functional groups:
Hydroxyl (-OH) Groups: These groups are important for solubility and can form hydrogen bonds with the biological target. Chemists might selectively protect, remove, or invert the stereochemistry of these groups to probe their importance for activity. They could also be converted to other functional groups like ethers or esters to alter properties like lipophilicity and metabolic stability.
The Nitrogen Atom: The basicity of the nitrogen in the ring system is crucial. Modifications could include alkylation or acylation to change its electronic properties and interaction potential.
The Carbon Skeleton: While more synthetically challenging, modifications to the core ring structure (scaffold hopping) can be employed to create novel chemical entities with improved properties, moving beyond simple functional group interconversion. danaher.comnumberanalytics.com
Each new analogue is synthesized and tested, and the resulting data on its activity and properties are used to build a comprehensive Structure-Activity Relationship (SAR). This iterative cycle of design, synthesis, and testing drives the lead optimization process toward a final drug candidate. numberanalytics.com
Pharmacophore-Oriented Molecular Design
Pharmacophore-oriented molecular design is a cornerstone of modern medicinal chemistry, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. mdpi.com A pharmacophore model does not represent a real molecule or a specific chemical group, but rather an abstract map of key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and ionizable groups. mdpi.comarchive.org
For a molecule like this compound, a polyhydroxylated azasugar, a hypothetical pharmacophore model for its interaction with a target enzyme (e.g., a glycosidase) would likely include:
Hydrogen Bond Donors (HBD): Corresponding to the multiple hydroxyl (-OH) groups and the secondary amine (-NH-) in the ring.
Hydrogen Bond Acceptors (HBA): The oxygen atoms of the hydroxyl groups and the nitrogen atom can also act as acceptors.
Hydrophobic Regions (H): While the molecule is largely hydrophilic, the aliphatic portions of the carbon ring structure could contribute to hydrophobic interactions.
This model, once developed based on known active molecules or the target's binding site, serves as a 3D query for screening large virtual libraries of compounds. archive.org The goal is to identify novel, structurally diverse molecules that match the pharmacophore and are therefore likely to exhibit similar biological activity. This approach is instrumental in scaffold hopping to find new chemical entities. mdpi.com
Table 1: Illustrative Pharmacophore Features for a Hypothetical this compound-Target Interaction This table is for illustrative purposes to explain the concept, as a specific pharmacophore model for this compound is not publicly available.
| Pharmacophore Feature | Potential Origin on this compound Scaffold | Role in Binding |
| Hydrogen Bond Donor | Hydroxyl groups (-OH), Ring Nitrogen (-NH) | Formation of directional hydrogen bonds with amino acid residues (e.g., Asp, Glu, Ser) in the target's active site. |
| Hydrogen Bond Acceptor | Oxygen atoms, Nitrogen atom | Acceptance of hydrogen bonds from residues like Gln, Asn, or backbone amides. |
| Hydrophobic Center | Ethyl group side chain, portions of the piperidine (B6355638) ring | van der Waals interactions with nonpolar pockets in the binding site. |
| Positive Ionizable | Ring Nitrogen (at physiological pH) | Potential for ionic interaction with negatively charged residues like Asp or Glu. |
Structural Simplification and Scaffold Hopping Approaches
Structural simplification is a strategy aimed at reducing the molecular complexity of a natural product lead while retaining its core biological activity. This can improve synthetic accessibility, reduce toxicity, and optimize pharmacokinetic properties. Scaffold hopping, a related and powerful technique, involves replacing the central core structure (the scaffold) of a known active molecule with a chemically different one, while preserving the essential 3D orientation of key functional groups defined by the pharmacophore. researchgate.netdntb.gov.ua This allows chemists to explore novel chemical space, circumvent existing patents, and improve drug-like properties. dntb.gov.uaonehealthdrugs.com
In the context of this compound, these approaches could be applied as follows:
Structural Simplification: One could synthesize analogs with fewer hydroxyl groups or a simplified side chain. For example, a study on sampangine (B1681430) derivatives found that a simplified analog had reduced toxicity and increased solubility. nih.gov This process helps identify the minimal structural components necessary for activity.
Scaffold Hopping: The piperidine core of this compound could be replaced with other cyclic or even acyclic structures. Computational tools can search fragment libraries for new cores that can maintain the spatial arrangement of the crucial hydroxyl and amino groups. nih.govresearchgate.net For instance, a pyrrolidine (B122466) or even a non-heterocyclic carbocycle could be explored as a new scaffold, potentially leading to compounds with entirely different physicochemical profiles but the same mechanism of action.
Fragment-Based Drug Discovery (FBDD) in Lead Generation
Fragment-Based Drug Discovery (FBDD) is a method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules (fragments) for weak binding to a biological target. nih.govresearchgate.net Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD starts with smaller building blocks (typically <300 Daltons). mdpi.com Once a fragment that binds to the target is identified, often using biophysical techniques like X-ray crystallography or NMR spectroscopy, it is then optimized and grown into a more potent, lead-like molecule.
Applying FBDD to a target of this compound would not involve screening this compound itself, but rather using its structural motifs to inform the process. A hypothetical FBDD campaign could proceed as follows:
Deconstruction: The this compound structure could be conceptually broken down into fragments, such as a substituted piperidine ring or a polyhydroxylated alkyl chain.
Fragment Screening: A library of diverse fragments, including some that resemble these motifs, would be screened against the target protein to identify initial "hits" that bind, albeit weakly.
Hit-to-Lead Optimization: The identified fragment hits are then elaborated. This can be done by "growing" the fragment by adding new functional groups or by "linking" two or more fragments that bind to adjacent sites on the target. researchgate.net This process could lead to the discovery of novel and potent inhibitors that share pharmacophoric features with this compound but have a completely different and potentially more "drug-like" chemical structure.
Investigation of Synergistic and Antagonistic Effects in Combination Studies
Combination therapy, the use of two or more drugs to treat a single disease, is a standard approach in many areas, including cancer and infectious diseases. The goal is often to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of each individual drug. This can allow for lower doses of each agent, potentially reducing side effects and overcoming drug resistance. Conversely, an antagonistic effect, where one drug diminishes the effect of another, must be identified and avoided.
Given the potential of this compound and other iminosugars in managing metabolic disorders like diabetes, exploring their effects in combination with existing therapies is a logical step. researchgate.net For instance, the therapeutic effect of herbal medicines is sometimes attributed to the synergistic action of multiple constituents working together.
While specific combination studies involving this compound are not prominent in the literature, a theoretical framework can be proposed. If this compound acts as an α-glucosidase inhibitor, it could be studied in combination with other classes of antidiabetic drugs:
Potential Synergistic Partners:
Metformin: A first-line therapy that decreases hepatic glucose production. Combining it with an α-glucosidase inhibitor like this compound could provide a dual-action approach to blood glucose control.
Sulfonylureas: These agents stimulate insulin (B600854) secretion. A combination could both enhance insulin release and slow carbohydrate absorption.
DPP-4 Inhibitors: These drugs enhance the effect of incretin (B1656795) hormones, which increase insulin secretion.
Research on other iminosugars has shown surprising synergistic effects. For example, the enantiomers DGJ and L-DGJ, pharmacological chaperones for lysosomal storage disorders, were found to act synergistically, even though one is a competitive inhibitor and the other is a non-competitive inhibitor of the target enzyme. This highlights the potential for unexpected and beneficial interactions that can only be uncovered through dedicated combination studies. Investigating such interactions for this compound could unlock new therapeutic strategies.
Future Directions and Emerging Research Avenues in Adenophorine Chemistry
The study of adenophorine and its analogues stands at a compelling frontier in medicinal chemistry. As a naturally occurring iminosugar, its potent inhibitory effects on glycosidase enzymes have established a foundation for ongoing research. The future of this compound research is poised to expand upon this foundation, exploring novel derivatives, undiscovered biological roles, and innovative methodologies to unlock its full therapeutic potential.
Q & A
Basic: What are the foundational pharmacological mechanisms of Adenophorine, and how can researchers validate these mechanisms in vitro?
Answer:
To investigate this compound’s pharmacological mechanisms, start by identifying target pathways (e.g., receptor binding, enzyme inhibition) through computational docking or literature reviews. Validate hypotheses via in vitro assays such as:
- Dose-response experiments to measure IC50/EC50 values.
- Control groups (e.g., untreated cells, competitive inhibitors) to isolate this compound-specific effects .
Use techniques like Western blotting or ELISA to quantify protein expression changes. Ensure reproducibility by repeating experiments across multiple cell lines and including statistical tests (e.g., t-tests) to confirm significance .
Basic: What standardized protocols exist for isolating this compound from natural sources, and which analytical techniques confirm purity?
Answer:
Isolation typically involves:
Extraction : Use ethanol or methanol solvent extraction followed by liquid-liquid partitioning.
Chromatography : Employ column chromatography (e.g., silica gel) or HPLC with UV detection for purification .
Validate purity via:
- NMR spectroscopy (¹H/¹³C) for structural confirmation.
- Mass spectrometry (LC-MS) to verify molecular weight.
- Melting point analysis to assess crystallinity .
Advanced: How can researchers design experiments to assess this compound’s pharmacokinetics while controlling for metabolic variability?
Answer:
Design a crossover study in animal models (e.g., rodents) to minimize inter-individual variability:
- Dose administration : Test oral, intravenous, and intraperitoneal routes.
- Sampling : Collect plasma at timed intervals for LC-MS quantification of this compound and metabolites .
Control variables: - Diet and fasting : Standardize to avoid metabolic interference.
- Statistical models : Use ANOVA to compare bioavailability across routes and populations .
Advanced: What methodological strategies resolve contradictions in reported bioactivity of this compound across studies?
Answer:
Address discrepancies through:
Meta-analysis : Pool data from multiple studies, applying heterogeneity tests (e.g., I² statistic) to identify outliers .
Sensitivity analysis : Test if varying experimental conditions (e.g., pH, temperature) alter outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
